Nav1.7 blocker 1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Nav1.7 blocker 1 is a compound that inhibits the activity of the voltage-gated sodium channel Nav1.7. This channel is predominantly expressed in peripheral nociceptive neurons and plays a crucial role in the transmission of pain signals. This compound has garnered significant interest due to its potential therapeutic applications in pain management, particularly for chronic and neuropathic pain .

Preparation Methods

Synthetic Routes and Reaction Conditions: Nav1.7 blocker 1 can be synthesized through various synthetic routes. One common method involves the high-throughput screening of natural products to discover novel inhibitors. For instance, naphthylisoquinoline alkaloids from Ancistrocladus tectorius have been identified as potent Nav1.7 inhibitors . The stereostructures of these alkaloids, including the linkage modes of the naphthalene group at the isoquinoline core, were revealed through comprehensive analysis using HRESIMS, 1D, and 2D NMR spectra, as well as single-crystal X-ray diffraction analysis .

Industrial Production Methods: Industrial production methods for this compound typically involve the optimization of synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as cryogenic electron microscopy (cryo-EM) to identify binding sites and optimize inhibitor design .

Chemical Reactions Analysis

Types of Reactions: Nav1.7 blocker 1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its inhibitory activity and selectivity.

Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include organic solvents, catalysts, and reducing agents. For example, the preparation method for in vivo formula involves the use of DMSO, PEG300, Tween 80, and ddH2O .

Major Products Formed: The major products formed from these reactions are typically derivatives of the parent compound with enhanced pharmacological properties. These derivatives are evaluated for their inhibitory activity against the Nav1.7 channel and their potential therapeutic applications .

Scientific Research Applications

Nav1.7 blocker 1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a structural template for developing new inhibitors with improved selectivity and potency . In biology, it is used to study the role of Nav1.7 in pain transmission and to develop new pain management strategies . In medicine, this compound is being investigated as a potential therapeutic agent for chronic and neuropathic pain . In industry, it is used in the development of non-addictive analgesics and other pain-relief medications .

Mechanism of Action

Nav1.7 blocker 1 exerts its effects by inhibiting the activity of the Nav1.7 channel, which is responsible for the initiation and propagation of action potentials in nociceptive neurons . The compound binds to specific sites on the channel, preventing the influx of sodium ions and thereby blocking the transmission of pain signals . The molecular targets and pathways involved in this mechanism include the voltage-sensing domain 4 (VSD4) and the selectivity filter of the channel .

Comparison with Similar Compounds

Nav1.7 blocker 1 is unique in its high selectivity and potency compared to other similar compounds. Some of the similar compounds include aryl sulfonamides, aminopyrazines, pyrrolidines, piperidines, indazoles, aminocyclohexanes, tetrahydropyridines, diarylamides, and guanidinium derivatives . These compounds vary in their inhibitory activity and selectivity, with this compound showing superior performance in preclinical studies .

Conclusion

This compound is a promising compound with significant potential in pain management. Its unique properties, including high selectivity and potency, make it an attractive candidate for further research and development. The compound’s diverse applications in chemistry, biology, medicine, and industry highlight its importance in advancing our understanding of pain mechanisms and developing new therapeutic strategies.

Properties

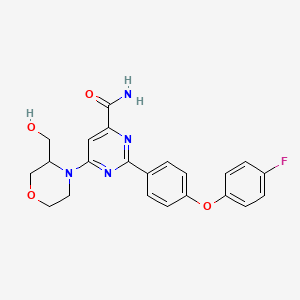

Molecular Formula |

C22H21FN4O4 |

|---|---|

Molecular Weight |

424.4 g/mol |

IUPAC Name |

2-[4-(4-fluorophenoxy)phenyl]-6-[3-(hydroxymethyl)morpholin-4-yl]pyrimidine-4-carboxamide |

InChI |

InChI=1S/C22H21FN4O4/c23-15-3-7-18(8-4-15)31-17-5-1-14(2-6-17)22-25-19(21(24)29)11-20(26-22)27-9-10-30-13-16(27)12-28/h1-8,11,16,28H,9-10,12-13H2,(H2,24,29) |

InChI Key |

BLUJYESVOGVXSE-UHFFFAOYSA-N |

Canonical SMILES |

C1COCC(N1C2=NC(=NC(=C2)C(=O)N)C3=CC=C(C=C3)OC4=CC=C(C=C4)F)CO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.